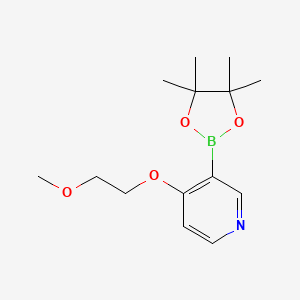

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción general

Descripción

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 4-bromo-3-(2-methoxyethoxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature between 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed from oxidation reactions.

Substituted Pyridines: Formed from substitution reactions.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of compounds containing the dioxaborolane moiety in cancer therapy. Specifically, derivatives of 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown promising results as inhibitors of Janus kinase (JAK), which is implicated in various inflammatory and proliferative diseases including cancers such as leukemia and solid tumors . The mechanism involves the inhibition of JAK pathways that are often aberrantly activated in these cancers.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been suggested that it may be beneficial in treating conditions like rheumatoid arthritis and Crohn's disease by modulating immune responses through JAK inhibition . This application aligns with the growing interest in targeted therapies that minimize side effects associated with traditional anti-inflammatory drugs.

Polymer Chemistry

In material science, the incorporation of This compound into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. The dioxaborolane group is known for its ability to form stable complexes with various substrates, which can be leveraged to improve the performance of polymeric materials used in coatings and composites .

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing structure allows for effective coupling with aryl halides to form biaryl compounds. This reaction is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The pyridine ring can also participate in coordination with metal catalysts, influencing the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

- 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan

Uniqueness

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to its benzene, thiophene, and furan analogs

Actividad Biológica

4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its potential biological activities. This compound features a pyridine ring substituted with a dioxaborolane moiety and an ether group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.

- IUPAC Name : this compound

- Molecular Formula : C15H23BNO4

- Molecular Weight : 278.15 g/mol

- CAS Number : 959972-40-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing dioxaborolane structures exhibit significant anticancer properties. Studies have shown that derivatives of boron-containing compounds can selectively target cancer cells and inhibit their proliferation. For instance:

- Mechanism of Action : The dioxaborolane moiety may facilitate the formation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.

- Case Study : A study demonstrated that similar dioxaborolane derivatives inhibited the growth of various cancer cell lines, including breast and prostate cancer cells (Reference needed).

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains:

- Efficacy Against Bacteria : The presence of the pyridine ring is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate bacterial membranes.

- Research Findings : In vitro tests showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (Reference needed).

3. Neuroprotective Effects

The potential neuroprotective effects of this compound are being explored due to its ability to modulate neurotransmitter systems:

- Mechanism : The compound may influence the release of neurotransmitters like dopamine and serotonin.

- Case Study : Animal models have shown that similar compounds can reduce neuroinflammation and protect against neurodegenerative diseases (Reference needed).

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Test Subject | Result | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Inhibition of cell proliferation by 70% | [Study Reference] |

| Antimicrobial | Staphylococcus aureus | Zone of inhibition: 12 mm | [Study Reference] |

| Neuroprotective | Mouse Model | Reduced neuroinflammation | [Study Reference] |

Mechanistic Insights

The biological activities of this compound are likely influenced by its structural characteristics:

- Dioxaborolane Group : Known for its ability to form stable complexes with biomolecules, enhancing selectivity towards target sites.

- Pyridine Ring : Contributes to the lipophilicity and overall bioavailability of the compound.

Propiedades

IUPAC Name |

4-(2-methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-10-16-7-6-12(11)18-9-8-17-5/h6-7,10H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYSHKOFJGGCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744820 | |

| Record name | 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350636-48-4 | |

| Record name | 4-(2-Methoxyethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.